

# The Synthesis and History of Vinyl Chloroformate: A Technical Guide

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## Compound of Interest

Compound Name: Vinyl chloroformate

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## Abstract

**Vinyl chloroformate** (VCF) is a pivotal reagent in organic synthesis, serving as a critical precursor for vinyl carbonates and carbamates. These compounds are integral to the development of a range of materials, most notably in the biomedical field for the production of hydrogel contact lenses. This technical guide provides a comprehensive overview of the discovery and history of **vinyl chloroformate**, detailing its synthesis from historical methods fraught with hazardous reagents to modern, more environmentally benign catalytic processes. This document includes detailed experimental protocols for key synthetic routes, a comparative analysis of these methods, and a summary of the physical and chemical properties of **vinyl chloroformate**.

## Introduction

**Vinyl chloroformate** ( $\text{CH}_2=\text{CHOCOCI}$ ) is a highly reactive organic compound that has garnered significant interest due to its utility as a versatile building block in polymer and medicinal chemistry. Its ability to introduce a vinyloxycarbonyl group makes it an essential reagent for the synthesis of monomers used in the production of biocompatible materials.<sup>[1][2]</sup> The history of **vinyl chloroformate**'s synthesis is marked by a clear progression towards safer and more efficient methodologies, moving away from toxic organomercury compounds to sophisticated catalytic systems. This guide will explore the evolution of its synthesis, providing detailed procedural information for key methods.

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of **vinyl chloroformate** is essential for its safe handling and effective use in synthesis. It is a colorless, highly flammable, and toxic liquid that is sensitive to moisture and light.<sup>[3][4]</sup>

Property	Value	Reference(s)
Molecular Formula	C <sub>3</sub> H <sub>3</sub> ClO <sub>2</sub>	<sup>[3][5]</sup>
Molecular Weight	106.51 g/mol	<sup>[3][6]</sup>
Boiling Point	68-69 °C at 735-760 mmHg	<sup>[3][7]</sup>
Density	1.166 g/mL at 20 °C	<sup>[3][7]</sup>
Refractive Index (n <sub>20/D</sub> )	1.41	<sup>[3][7]</sup>
Vapor Pressure	0.88 psi (45.5 mmHg) at 20 °C	<sup>[7]</sup>
Flash Point	-4 °C (24.8 °F)	
Appearance	Clear, colorless liquid	<sup>[4]</sup>
Solubility	Soluble in common organic solvents. Reacts with water.	
Stability	Stabilized with inhibitors like BHT (Butylated hydroxytoluene) to prevent polymerization.	<sup>[3]</sup>

## Historical Synthetic Methodologies

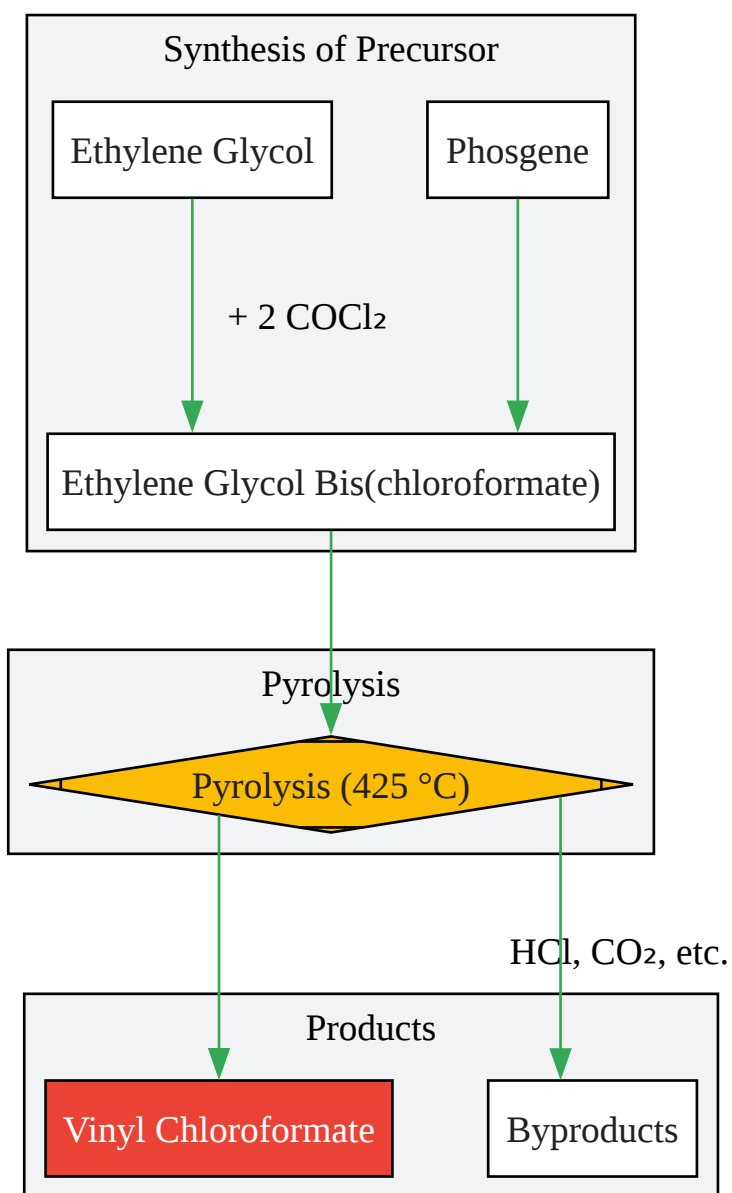
The early methods for synthesizing **vinyl chloroformate**, while groundbreaking for their time, are now largely obsolete due to significant safety and environmental concerns.

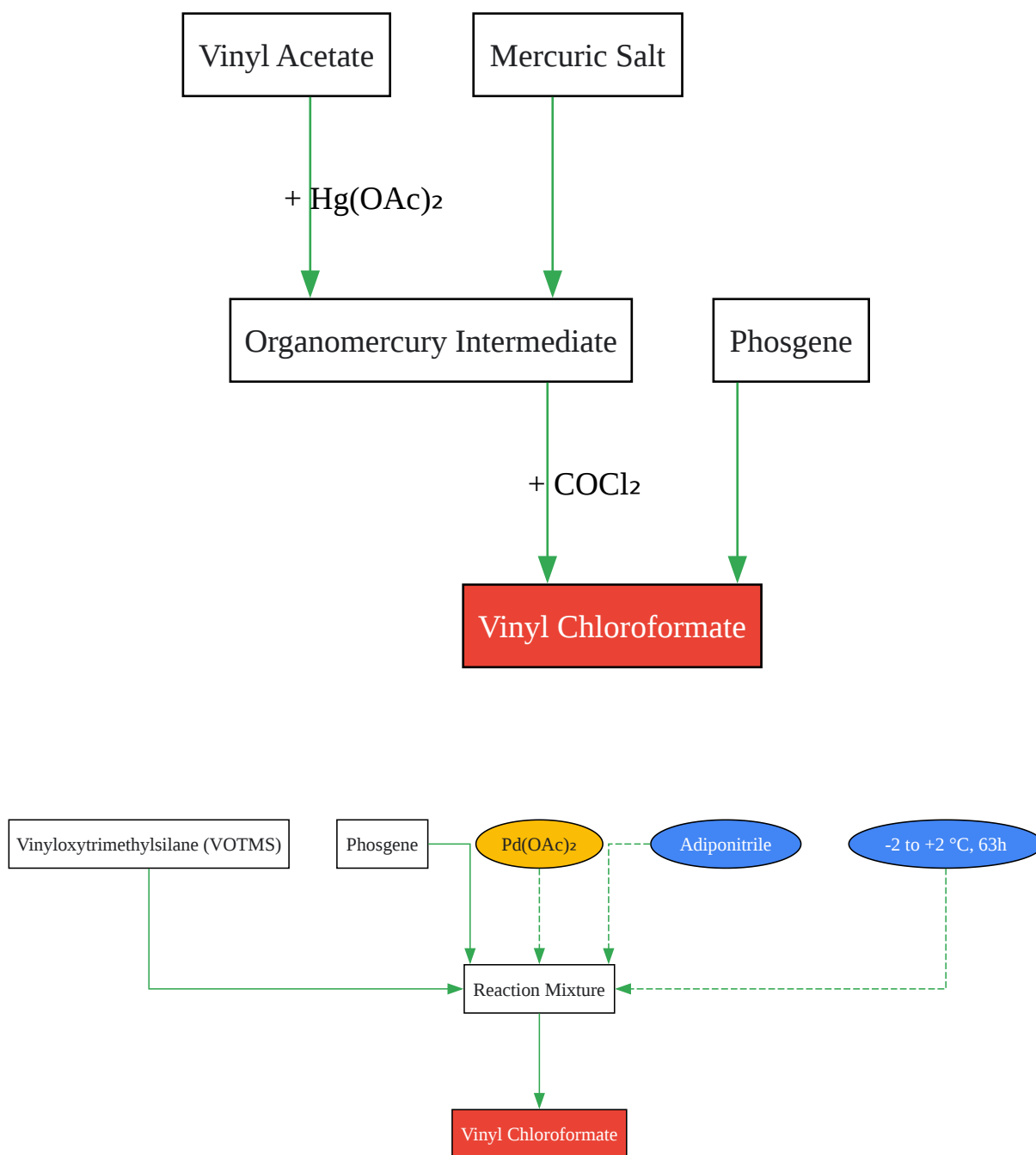
## Pyrolysis of Ethylene Glycol Bis(chloroformate)

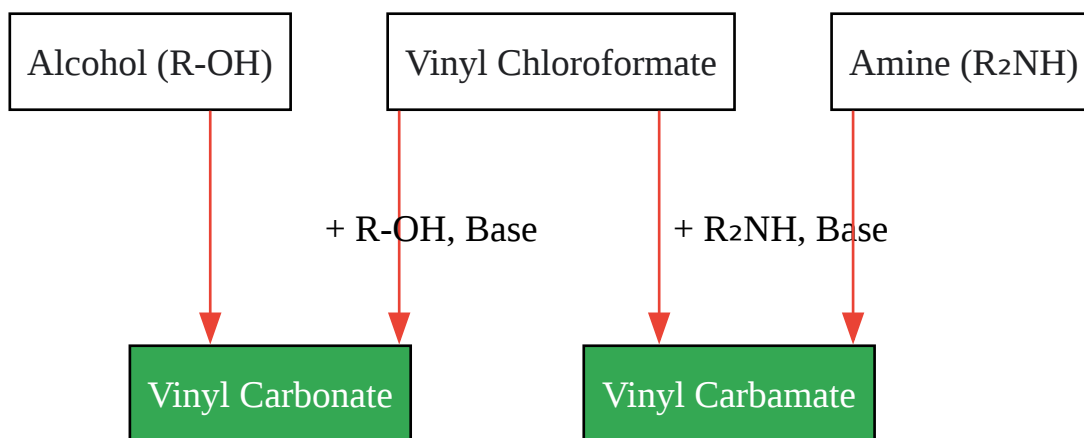
One of the earliest documented methods for the preparation of **vinyl chloroformate** involves the pyrolysis of ethylene glycol bis(chloroformate). This process is detailed in U.S. Patent 2,377,085, filed in 1943.<sup>[1][8]</sup> The precursor, ethylene glycol bis(chloroformate), is synthesized

by the reaction of ethylene glycol with phosgene.<sup>[1][9]</sup> The subsequent pyrolysis of this intermediate yields **vinyl chloroformate**, alongside several byproducts.

- Apparatus: A 3-inch diameter glass tube, 18 inches long, packed with glass beads and mounted horizontally in a muffle furnace. The inlet is equipped with a dropping funnel and a flowmeter, and the outlet is connected to a series of condensers (water-cooled, salt-ice mixture, and dry ice-acetone).
- Procedure:
  - The furnace is heated to maintain a temperature of 425 °C within the glass tube.
  - Ethylene glycol bis(chloroformate) is introduced into the reaction chamber at a rate of 100 cc per minute.
  - The condensate from the water-cooled condenser, which contains unreacted starting material, is collected and can be recycled for further pyrolysis.
  - The more volatile fractions collected in the colder condensers are combined.
  - This mixture is then fractionally distilled to isolate **vinyl chloroformate**.
- Yield: This method typically results in a modest yield of 30-40%.<sup>[10]</sup>
- Byproducts: Significant byproducts include ethylidene chloride, ethylene dichloride, and vinyl chloride.<sup>[1]</sup>







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